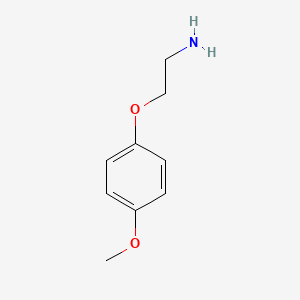

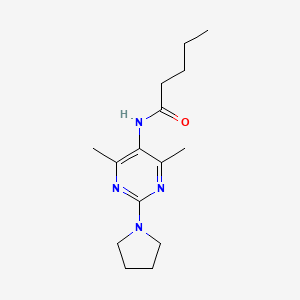

![molecular formula C11H14N4O3 B2922148 1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-98-2](/img/structure/B2922148.png)

1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1,3-Dimethyl-5-[(2-hydroxyethyl)amino]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” is a complex organic compound. It belongs to the class of pyridopyrimidines, which are heterocyclic compounds containing a pyridine ring fused to a pyrimidine ring .

Molecular Structure Analysis

The molecular structure of pyridopyrimidine derivatives, including this compound, involves a pyridine ring fused to a pyrimidine ring . The exact molecular structure of this specific compound is not provided in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this specific compound, the available literature does not provide detailed information on its physical and chemical properties .Applications De Recherche Scientifique

Regioselective Synthesis and Reactions

- Regioselective Amination and Hydrolysis : The compound undergoes regioselective amination and hydrolysis reactions to produce isomeric alkylaminated products and 4-methylamino-2-piperidinopyrimidine, showcasing its utility in chemical synthesis processes (Gulevskaya et al., 1994).

Optical and Nonlinear Optical Applications

- Optical and Nonlinear Optical Properties : Novel pyrimidine-based bis-uracil derivatives synthesized from the compound have shown potential in optical, nonlinear optical (NLO), and drug discovery applications due to their significant NLO properties, which may make them suitable for NLO device fabrications (Mohan et al., 2020).

Synthesis of Derivatives for Biological Applications

- Synthesis of Pyrimido Derivatives : The compound's reactivity has been explored in synthesizing pyrimido derivatives with potential urease inhibition, highlighting its relevance in medicinal chemistry for developing new therapeutic agents (Rauf et al., 2010).

Catalytic Applications and Methodologies

- Catalyzed Synthesis of Pyridine-Pyrimidines : Research demonstrated efficient synthesis of pyridine-pyrimidine derivatives using the compound in a three-component reaction, indicating its role in facilitating novel synthesis pathways (Rahmani et al., 2018).

Structural and Crystallographic Studies

- Molecular and Crystal Structures : Studies have focused on the crystal structures of pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, providing insights into their molecular configurations and interactions, which are critical for the design of materials and drugs (Low et al., 2004).

Environmental and Green Chemistry

- Eco-friendly Synthesis Approaches : Investigations have highlighted the use of green synthesis methods involving the compound for creating structurally diverse dihydropyrido[2,3-d]pyrimidine-2,4-diones, emphasizing the shift towards environmentally benign chemical processes (Verma et al., 2012).

Orientations Futures

Propriétés

IUPAC Name |

5-(2-hydroxyethylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4O3/c1-14-9-8(10(17)15(2)11(14)18)7(3-4-13-9)12-5-6-16/h3-4,16H,5-6H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROLWZDDMADHEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

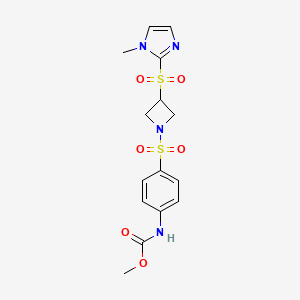

![2-{[(2-aminoethyl)sulfanyl]methyl}-7-chloroquinazolin-4(3H)-one](/img/structure/B2922067.png)

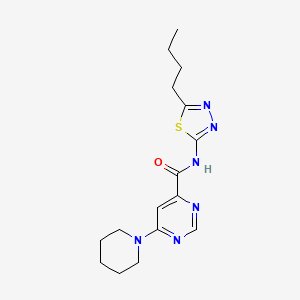

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(4-morpholinophenyl)methanone](/img/structure/B2922069.png)

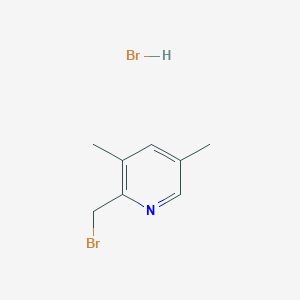

![{[(2R)-1-benzylpiperidin-2-yl]methyl}(methyl)amine](/img/structure/B2922074.png)

![7-allyl-6-(((3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2922078.png)

![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2922082.png)

![N'-[(E)-(3-[1,1'-biphenyl]-4-yl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4-chlorobenzenecarbohydrazide](/img/structure/B2922088.png)